3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile
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Overview
Description
3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile is an organic compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and an isonicotinonitrile moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile typically involves the reaction of 3-cyanopyridine with appropriate reagents to introduce the cyclopropoxy and dimethylamino groups. One common method involves the use of cyclopropyl bromide and dimethylamine in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A precursor to 3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile, used in the synthesis of various organic compounds.
2-(Dimethylamino)pyridine: A related compound with similar structural features, used as a catalyst in organic synthesis.
Cyclopropylamine: Contains the cyclopropyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-(dimethylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-14(2)11-10(15-9-3-4-9)8(7-12)5-6-13-11/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
AGRQPUNFOUZLHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1OC2CC2)C#N |
Origin of Product |
United States |
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